molecular formula C22H23F3N6O B6531570 3-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine CAS No. 1020502-33-3

3-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine

Cat. No. B6531570
CAS RN: 1020502-33-3
M. Wt: 444.5 g/mol
InChI Key: SMDPTDHKFANFAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a trifluoromethyl group, a benzoyl group, a piperazine ring, a pyrazole ring, and a pyridazine ring . The trifluoromethyl group is a functional group that has the formula -CF3 and is often used in pharmaceutical industry and agrochemicals . The benzoyl group is a functional group with the formula -C6H5CO- . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyridazine is a heterocyclic organic compound with the molecular formula (CH)4N2. It contains a six-membered ring with two adjacent nitrogen atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl group could be introduced using methods such as trifluoromethylation . The benzoyl group could be introduced using a Friedel-Crafts acylation . The piperazine ring could be formed through methods such as the reaction of a diamine with a dicarbonyl compound . The pyrazole and pyridazine rings could be synthesized through methods such as cyclization or condensation reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The trifluoromethyl group is a strong electron-withdrawing group, which would affect the electronic properties of the molecule . The benzoyl group is planar, which could contribute to the overall shape of the molecule . The piperazine, pyrazole, and pyridazine rings are all cyclic structures, which could impart rigidity to the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups it contains. The trifluoromethyl group is quite electronegative, which could make the compound susceptible to nucleophilic attack . The benzoyl group could undergo reactions typical of carbonyl compounds, such as nucleophilic acyl substitution . The piperazine ring could undergo reactions at the nitrogen atoms, such as alkylation . The pyrazole and pyridazine rings could undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and permeability . The presence of the piperazine, pyrazole, and pyridazine rings could affect the compound’s shape and rigidity, which could influence its physical properties such as melting point and boiling point .

properties

IUPAC Name

[2-(trifluoromethyl)phenyl]-[4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F3N6O/c1-14-15(2)28-31(16(14)3)20-9-8-19(26-27-20)29-10-12-30(13-11-29)21(32)17-6-4-5-7-18(17)22(23,24)25/h4-9H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDPTDHKFANFAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.